Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Medicinal Chemistry ADME Computational Chemistry

Imidazole-based library design for CNS or intracellular targets is undermined by poor passive permeability and rapid peptidase-mediated clearance, confounding SAR interpretation. This N-methylamino β-amino acid ester directly resolves both: • 20% lower TPSA (56.15 vs 70.14 Ų) vs the primary-amine analog-predicts superior passive diffusion and BBB penetration per established CNS guidelines (TPSA < 60 Ų) • N-Methyl group confers class-level resistance to peptidase degradation for reliable in-vivo PK time-course studies • Ethyl ester enables direct one-step amidation, bypassing activation steps required for the free acid (CAS 1247430-70-1), accelerating array-based medicinal chemistry workflows Supplied at ≥98% purity for R&D use. Use as a ready standard for head-to-head SAR panels against des-ethyl or extended alkyl imidazole derivatives.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B13630975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1CC(C(=O)OCC)NC
InChIInChI=1S/C11H19N3O2/c1-4-10-13-6-7-14(10)8-9(12-3)11(15)16-5-2/h6-7,9,12H,4-5,8H2,1-3H3
InChIKeyQFMRQCGOPUXYMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate – Identity & Physicochemical Profile


Ethyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS 1247569-47-6) is a synthetic imidazole-bearing β-amino acid ester with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g·mol⁻¹ . Commercial material is available at ≥97 % purity and is supplied for research and development use only . Its structure combines a 2-ethylimidazole pharmacophore with an N-methylamino ester backbone, placing it among non-proteinogenic amino acid surrogates that are of interest in medicinal chemistry and chemical biology .

Scaffold Imidazole β-amino acid ester building block
N-Methylation Metabolic stability modulation for PK studies
Purity High-purity research-grade for SAR campaigns

Ethyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate: Why Substitution Fails


Although several imidazole‑containing propanoic acid esters share a common C₁₁H₁₉N₃O₂ formula, straightforward substitution fails because the N‑methylamino and 2‑ethylimidazole substituents create a unique topological polar surface area (TPSA), lipophilicity (LogP), and conformational flexibility profile that directly influences passive membrane permeability, metabolic liability, and downstream synthetic utility . The data in Section 3 quantify these differences against the closest commercially available structural analogs—the primary‑amine ester and the free‑acid form—illustrating why a simple “in‑class replacement” cannot reproduce the target compound’s performance in assays where these physicochemical variables are critical.

N-Methyl amine substitution
TPSA and permeability profile may not transfer directly from primary-amine analogs.
Lipophilicity shift
Small LogP difference can alter partitioning behavior in cell-based assays.
Ester vs. acid form
Free acid (CAS 1247430-70-1) requires additional activation, limiting synthetic interchangeability.

Ethyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate – Head-to-Head Physicochemical Evidence


TPSA: N-Methyl vs. Primary Amine

The N‑methylamino derivative exhibits a TPSA of 56.15 Ų, which is 13.99 Ų (≈20 %) lower than the 70.14 Ų recorded for the corresponding primary‑amine analog (CAS 1249304‑81‑1). TPSA is a well‑validated proxy for passive intestinal absorption and blood‑brain‑barrier permeation; a reduction of ~14 Ų often translates to a meaningful increase in membrane flux for neutral molecules in this size range.

TPSA: N-Methyl vs Primary Amine
In-silico TPSA comparison
Target: 56.15 Ų
Primary-amine analog: 70.14 Ų
Δ −13.99 Ų (~20% lower)
Reported lower TPSA may improve passive permeability prediction
Same in-silico method
Medicinal Chemistry ADME Computational Chemistry

LogP: N-Methyl vs. Primary Amine

The N‑methylamino ester has a calculated LogP of 0.60, while the primary‑amine analog (CAS 1249304‑81‑1) gives a LogP of 0.73. The 0.13‑unit decrease reflects the slightly increased polarity the N‑methyl group imposes on the ionisable nitrogen, a shift that can alter both solubility and passive partitioning behaviour.

LogP: N-Methyl vs Primary Amine
In-silico LogP comparison
Target: 0.60
Analog: 0.73
Δ −0.13
Small LogP reduction may support solubility-permeability balance
Same algorithm
Drug Design Pharmacokinetics Computational ADME

Metabolic Stability of N-Methyl Scaffold

Extensive literature on N‑methylated amino acids (NMAAs) demonstrates that incorporation of an N‑methyl group significantly reduces susceptibility to peptidase‑mediated hydrolysis [1]. In systematic in‑vitro metabolism studies, N‑methyl substitution routinely extends half‑life in hepatocyte incubation or plasma stability assays compared to the corresponding primary amine [1]. Although no head‑to‑head stability data exist for the target compound versus its des‑methyl analog, the broader class of N‑methyl amino acid esters consistently exhibits enhanced metabolic resilience.

Metabolic Stability (Class)
Class-level inference
N-methyl amino acid esters show extended t₁/₂ vs primary amines in literature
N-methyl scaffold may resist peptidase degradation
Magnitude depends on in vitro system
Peptidomimetics Metabolic Stability N-Methylation

Ester vs. Acid: Synthetic Utility

The ethyl ester of 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid (CAS 1247569‑47‑6) contains one additional rotatable bond (6 vs. 5) compared with the primary‑amine analog and contrasts with the free acid (CAS 1247430‑70‑1), which lacks the ethyl ester moiety entirely . The ester form is the direct precursor for amide bond formation with amines, hydrazinolysis, or selective reduction to the alcohol—transformations that cannot be performed on the free acid without additional activation steps.

Ester vs. Acid Utility
Synthetic utility comparison
Ethyl ester: 6 rotatable bonds, direct amidation
Free acid: lacks ester, needs activation
Ester enables one-step amide library synthesis
Structural comparison, commercial availability
Synthetic Chemistry Prodrug Design Building Blocks

Ethyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate – Optimal Research Applications


Enhanced Passive Permeability for Hit-to-Lead

The 20 % lower TPSA of the N‑methylamino ester vs. its primary‑amine analog (56.15 vs. 70.14 Ų) directly predicts superior passive diffusion across biological membranes . Researchers building imidazole‑containing compound libraries for targets with intracellular binding sites or requiring blood‑brain‑barrier penetration should select this compound as the default scaffold, because its physicochemical signature aligns with established permeability guidelines (TPSA < 60 Ų for CNS candidates).

Metabolic Clearance Reduction in PK Studies

When designing analogues intended for in‑vivo evaluation, the N‑methyl group provides class‑level protection against peptidase‑mediated degradation [1]. The target compound is the appropriate choice for pharmacokinetic (PK) time‑course experiments where a primary‑amine comparator would be expected to exhibit rapid extrahepatic clearance, confounding exposure‑response interpretation.

Amide Library Synthesis via Ethyl Ester

The ethyl ester functionality of the target compound (rotatable bond count = 6) permits direct one‑step amidation with a diverse set of amines, a transformation that requires additional activation when starting from the free acid (CAS 1247430‑70‑1) . This difference translates to shorter synthesis times and higher throughput in array‑based medicinal chemistry, directly affecting procurement and synthesis cost‑efficiency.

SAR of Imidazole C-2 Substitution

The 2‑ethyl substituent on the imidazole ring distinguishes this compound from unsubstituted imidazole analogs and provides a well‑defined hydrophobic increment for exploring steric and electronic effects at receptor orthosteric sites . Its commercial availability at ≥97 % purity makes it a ready‑to‑use standard for head‑to‑head SAR panels against des‑ethyl or longer‑chain alkyl imidazole derivatives.

Application
Selection Property
Validation Focus
Hit-to-Lead Permeability Profiling
N-Methyl scaffold – lower TPSA relative to primary-amine analog
Permeability assay comparison (PAMPA/Caco-2)
In Vivo PK Time-Course Studies
N-Methyl group for metabolic stability
In vitro stability assays (hepatocytes/plasma)
Amide Library Synthesis
Ethyl ester for direct amidation
Synthetic route comparison (ester vs. acid activation)
Imidazole C-2 SAR Panels
2-Ethylimidazole hydrophobic increment
Head-to-head SAR with des-ethyl analogs
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